Isocolumbin
Overview
Description
Isocolumbin is a compound with notable molecular dimensions and stereochemistry, characterized by its three boat-shaped six-membered rings and the 0-lactone systems. The structural determination of isocolumbin has been elucidated through X-ray analysis, confirming its unique molecular structure (Cheung et al., 1966).
Synthesis Analysis
The synthesis of compounds related to isocolumbin, such as isoquinolines and pyridines, can be accomplished via palladium/copper-catalyzed coupling and cyclization of terminal acetylenes with unsaturated imines. This method has been effectively applied in the synthesis of natural products like decumbenine B, showcasing the synthetic versatility and efficiency of this approach (Roesch & Larock, 2002).
Molecular Structure Analysis
The molecular structure of isocolumbin has been thoroughly studied, revealing its intricate stereochemistry and confirming its structure through crystallographic analysis. The confirmation of isocolumbin's structure enhances our understanding of its molecular dimensions and stereochemical properties (Cheung et al., 1966).
Chemical Reactions and Properties
Isocyanide insertion chemistry has seen significant advancements, with isocyanides serving as valuable C1 building blocks in various reactions. These developments in isocyanide chemistry have implications for the synthesis and reactions of compounds like isocolumbin, expanding the toolkit for synthetic chemists (Qiu, Ding, & Wu, 2013).
Physical Properties Analysis
The analysis of isocolumbin's physical properties is intrinsically linked to its molecular structure, which has been determined through techniques like X-ray crystallography. Understanding these properties is essential for comprehending the compound's behavior in various environments and applications (Cheung et al., 1966).
Chemical Properties Analysis
The chemical properties of isocolumbin, such as reactivity and stability, are influenced by its unique molecular structure. The detailed analysis of its structure provides insights into its chemical behavior, which is crucial for its application in various chemical reactions and processes (Cheung et al., 1966).
Scientific Research Applications
3. Antimicrobial and Anti-Inflammatory Properties
- Application Summary: Tinospora cordifolia, which contains Isocolumbin, is used in traditional medicine for the treatment of various diseases including jaundice, fever, urinary diseases, asthma, gout, diabetes, diarrhoea, skin disease, and rheumatism . The plant extracts have been found to possess antimicrobial, anti-inflammatory, antioxidant, and antirheumatic properties .
- Methods of Application: The crude extracts of T. cordifolia are used in the treatment of these diseases . Various chemical constituents have been identified from T. cordifolia, including Isocolumbin .
- Results: In clinical trials, T. cordifolia extracts reduced the fasting blood glucose levels in type-2 diabetic patients and also restored the changed liver functions of patients .
4. Anti-Inflammatory Action
- Application Summary: A study purified fifty-seven compounds from the stems of Tinospora sinensis, including Isocolumbin . These compounds were examined for their anti-inflammatory properties .
- Methods of Application: The structures of the compounds were elucidated and established by various spectroscopic and spectrometric analytical methods .
- Results: The study found that some of these compounds, including Isocolumbin, exhibited anti-inflammatory properties .
5. Anticancer Activity
- Application Summary: Tinospora cordifolia, which contains Isocolumbin, has been evaluated for its anticancer properties . The plant extracts have been found to possess antimicrobial, anti-inflammatory, antioxidant, antirheumatic, and antidiabetic properties .
- Methods of Application: The crude extracts of T. cordifolia are used in the treatment of various diseases . Various chemical constituents have been identified from T. cordifolia, including Isocolumbin .
- Results: In clinical trials, T. cordifolia extracts demonstrated mild to moderate adverse changes (in kidney, liver, intestine, and stomach) at a therapeutic equivalent dose (×10 dose level) .
6. Antistress Activity
- Application Summary: Tinospora cordifolia, which contains Isocolumbin, has been evaluated for its antistress properties . The plant extracts have been found to possess antimicrobial, anti-inflammatory, antioxidant, antirheumatic, and antidiabetic properties .
- Methods of Application: The crude extracts of T. cordifolia are used in the treatment of various diseases . Various chemical constituents have been identified from T. cordifolia, including Isocolumbin .
- Results: In clinical trials, T. cordifolia extracts demonstrated mild to moderate adverse changes (in kidney, liver, intestine, and stomach) at a therapeutic equivalent dose (×10 dose level) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13+,14+,15+,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALLCALQGXXWNA-UKFLMKJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3C(=O)O[C@@H](C[C@]3([C@@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 24721165 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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